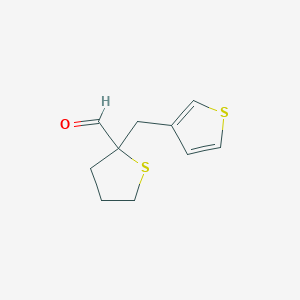

2-(Thiophen-3-ylmethyl)thiolane-2-carbaldehyde

Description

2-(Thiophen-3-ylmethyl)thiolane-2-carbaldehyde is a heterocyclic aldehyde featuring a thiolane (tetrahydrothiophene) ring substituted at the 2-position with both an aldehyde group and a thiophen-3-ylmethyl moiety. The thiolane ring, a five-membered saturated sulfur-containing system, imparts conformational flexibility compared to aromatic thiophene derivatives. The aldehyde functional group renders the compound reactive, enabling its use in condensations (e.g., Schiff base formation) and as a precursor for pharmaceuticals or optoelectronic materials .

Properties

Molecular Formula |

C10H12OS2 |

|---|---|

Molecular Weight |

212.3 g/mol |

IUPAC Name |

2-(thiophen-3-ylmethyl)thiolane-2-carbaldehyde |

InChI |

InChI=1S/C10H12OS2/c11-8-10(3-1-4-13-10)6-9-2-5-12-7-9/h2,5,7-8H,1,3-4,6H2 |

InChI Key |

VHEYIZILTPHIGU-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(SC1)(CC2=CSC=C2)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Thiophen-3-ylmethyl)thiolane-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the condensation of thiophene derivatives with aldehydes under specific conditions. For example, the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can be used to synthesize thiophene derivatives . Another method is the Paal-Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

2-(Thiophen-3-ylmethyl)thiolane-2-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols.

Substitution: Halogenated or nitrated thiophene derivatives.

Scientific Research Applications

2-(Thiophen-3-ylmethyl)thiolane-2-carbaldehyde has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.

Biology: The compound’s derivatives have shown potential as antimicrobial and anticancer agents.

Mechanism of Action

The mechanism of action of 2-(Thiophen-3-ylmethyl)thiolane-2-carbaldehyde involves its interaction with specific molecular targets and pathways. For example, its derivatives may inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The compound’s structure allows it to interact with various biological targets, making it a versatile molecule for drug development.

Comparison with Similar Compounds

Core Heterocyclic Systems

- 2-(Thiophen-3-ylmethyl)thiolane-2-carbaldehyde : Contains a saturated thiolane ring, reducing aromaticity but increasing flexibility.

- 5-(4,5-Dibromothiophen-2-yl)thiophene-2-carbaldehyde (Compound 3, ) : Features two aromatic thiophene rings with bromine substituents, enhancing electron-withdrawing effects .

- 3-Methyl-2-thiophenecarboxaldehyde () : A simpler aromatic thiophene derivative with a methyl substituent, altering steric and electronic properties .

- 5-(Thiophen-3-yl)furan-2-carbaldehyde (Compound 3s, ) : Replaces thiolane with a furan ring, introducing oxygen instead of sulfur .

Functional Group Positioning

- The aldehyde group in the target compound is adjacent to the thiophen-3-ylmethyl substituent on the thiolane ring. In contrast, derivatives like 3-[(2-Formylthiophen-3-yl)(hydroxy)methyl]thiophene-2-carbaldehyde () have bis-aldehyde moieties, enabling dual reactivity sites .

Physical and Chemical Properties

Melting Points and Solubility

The target compound’s saturated thiolane ring may lower melting points compared to aromatic analogs due to reduced crystallinity. Its aldehyde group would exhibit IR absorption near 1670–1700 cm⁻¹ (C=O stretch), similar to ’s compounds .

Reactivity

- Electrophilicity : Brominated derivatives () show enhanced aldehyde reactivity due to electron-withdrawing Br substituents, while methyl groups () decrease electrophilicity .

- Nucleophilic Additions : The thiolane ring’s electron-donating effects via σ-conjugation may moderately activate the aldehyde compared to aromatic thiophene systems.

Biological Activity

2-(Thiophen-3-ylmethyl)thiolane-2-carbaldehyde is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including antibacterial, anticancer, anti-inflammatory, and other relevant effects, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a thiolane ring with a thiophenyl group and an aldehyde functional group. Its structural formula can be represented as follows:

This structure is significant as the presence of sulfur and aldehyde groups often correlates with various biological activities.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of thiophene derivatives. In particular, compounds similar to this compound have demonstrated significant activity against various bacterial strains.

| Compound | Bacterial Strain | MIC (µg/mL) | Inhibition Zone (mm) |

|---|---|---|---|

| This compound | E. faecalis | 40-50 | 29 |

| P. aeruginosa | 40-50 | 24 | |

| K. pneumoniae | 40-50 | 30 | |

| S. typhi | 40-50 | 19 |

These results indicate that the compound exhibits comparable efficacy to standard antibiotics like ceftriaxone, suggesting its potential as a therapeutic agent against resistant bacterial strains .

Anticancer Activity

The anticancer potential of thiophene derivatives has been well-documented. For instance, compounds with similar structures have shown promising results against various cancer cell lines, including MCF-7 (breast cancer), HepG2 (liver cancer), and HCT116 (colorectal cancer).

Case Study: Anticancer Efficacy

A study evaluated the cytotoxic effects of several thiophene derivatives, including those related to this compound:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 7 - 20 |

| HepG2 | 10 - 25 |

| HCT116 | 15 - 30 |

These findings suggest that the compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .

Anti-inflammatory Activity

Inflammation plays a critical role in various diseases, including cancer and autoimmune disorders. Thiophene derivatives have been shown to inhibit pro-inflammatory cytokines.

Inhibition of Cytokines

A recent investigation into the anti-inflammatory properties of related compounds revealed:

| Compound | Cytokine | % Inhibition |

|---|---|---|

| Thiophene Derivative A | TNF-α | 78% |

| Thiophene Derivative B | IL-6 | 89% |

These results indicate that such compounds can effectively modulate inflammatory responses, potentially offering therapeutic benefits in inflammatory diseases .

The biological activities of this compound may be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Generation: Some studies suggest that thiophene compounds can induce oxidative stress in cancer cells, leading to apoptosis.

- Enzyme Inhibition: The inhibition of specific enzymes involved in inflammation and cancer progression has been observed with similar thiophene derivatives.

- Cell Signaling Pathway Modulation: Interference with pathways such as NF-kB and MAPK may contribute to their anti-inflammatory and anticancer effects .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(Thiophen-3-ylmethyl)thiolane-2-carbaldehyde, and how can purity be ensured?

- Methodological Answer :

- Synthesis : Use condensation reactions between thiophene derivatives and aldehydes under inert atmospheres. For example, thiophene-2-carbaldehyde reacts with thiadiazole-thiol derivatives in THF with triethylamine as a base, yielding products after 3 days at room temperature .

- Purification : Employ column chromatography (e.g., silica gel) to isolate pure dispirophosphazenes, followed by solvent evaporation . Monitor reactions via thin-layer chromatography (TLC) to confirm completion .

- Purity Verification : Use HPLC (≥98% purity criteria) and elemental analysis to validate composition (e.g., C, H, N, S content within 0.1–0.3% of calculated values) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : Assign peaks using NMR (e.g., aromatic protons at δ 7.00–7.40 ppm for thiophene rings) and NMR for carbonyl groups .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M] at m/z 228 for thiophene derivatives) .

- Elemental Analysis : Compare experimental vs. theoretical values (e.g., C: 36.98% calculated vs. 36.85% observed) to detect impurities .

Q. What safety protocols are critical when handling thiophene-based aldehydes?

- Methodological Answer :

- Ventilation : Ensure fume hoods are used to avoid inhalation of volatile aldehydes .

- Disposal : Collect waste in sealed containers to prevent environmental release; avoid aqueous discharge due to potential toxicity .

- PPE : Wear nitrile gloves and safety goggles to prevent skin/eye contact .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data between synthetic batches?

- Methodological Answer :

- Cross-Validation : Combine NMR, IR, and mass spectrometry to confirm structural consistency. For example, discrepancies in NMR shifts (e.g., δ 9.02 ppm for imine protons) may indicate varying tautomeric states .

- Crystallography : Use X-ray diffraction (if crystalline) to resolve ambiguities in stereochemistry .

- Batch Analysis : Compare elemental analysis across batches; deviations >0.3% suggest incomplete purification or side reactions .

Q. What strategies enhance the stability of thiophene-carbaldehyde derivatives in catalytic applications?

- Methodological Answer :

- Derivatization : Convert the aldehyde group to thioacetals or oximes to prevent oxidation. For example, thioacetalization with ethanedithiol under acidic conditions stabilizes the aldehyde .

- Encapsulation : Use cyclodextrins or polymeric matrices to shield reactive sites, as demonstrated for similar aldehydes in conducting polymer research .

Q. How can oxidation pathways be optimized to synthesize carboxylic acid derivatives?

- Methodological Answer :

- Oxidizing Agents : Treat this compound with 30% HO in glacial acetic acid to convert sulfide and aldehyde groups to sulfone and carboxylic acid moieties, respectively .

- Reaction Monitoring : Use IR spectroscopy to track the disappearance of the aldehyde C=O stretch (~1700 cm) and emergence of carboxylic acid O-H stretches (~2500–3300 cm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.